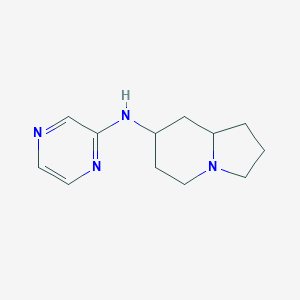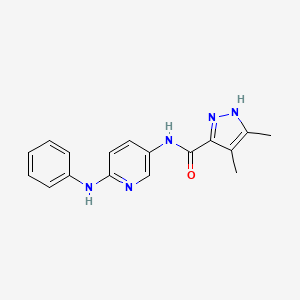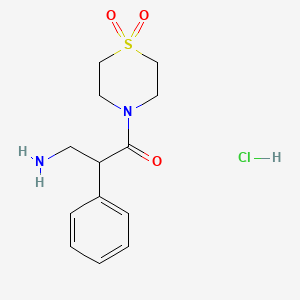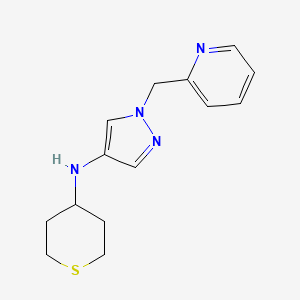
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide; hydrochloride, also known as A-366, is a novel small molecule that has been synthesized to target and inhibit the activity of the lysine-specific demethylase 1 (LSD1) enzyme. LSD1 is a histone demethylase that plays a crucial role in the epigenetic regulation of gene expression. The inhibition of LSD1 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mécanisme D'action
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride inhibits the activity of LSD1 by binding to its active site and preventing the demethylation of histone H3 lysine 4 (H3K4). This leads to the accumulation of H3K4me2 and H3K4me1 marks, which are associated with gene activation. The inhibition of LSD1 by this compound leads to the upregulation of genes involved in cell differentiation, apoptosis, and immune response.
Biochemical and Physiological Effects:
This compound has been shown to induce differentiation and apoptosis in cancer cells, reduce neuroinflammation, and improve cognitive function in preclinical models of Alzheimer's disease. This compound has also been shown to reduce inflammation and improve survival in preclinical models of sepsis.
Avantages Et Limitations Des Expériences En Laboratoire
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride has several advantages as a research tool. It is a potent and selective inhibitor of LSD1, which makes it a valuable tool for studying the role of LSD1 in various diseases. This compound has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies.
One limitation of this compound is that it is a small molecule inhibitor, which may limit its efficacy in certain disease contexts. Additionally, the synthesis of this compound is complex and low-yielding, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the research on 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride. One area of interest is the development of more potent and selective LSD1 inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the role of LSD1 in other diseases, such as autoimmune diseases and metabolic disorders. Finally, the development of combination therapies involving this compound and other drugs may have potential therapeutic benefits in various diseases.
Méthodes De Synthèse
The synthesis of 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride involves a multi-step process that starts with the reaction of 2-methylpropylamine with 3-pentanone to yield the intermediate product, N-(2-methylpropyl)-N-pentan-3-ylacetamide. This intermediate is then reacted with hydrochloric acid to form the final product, 2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide; hydrochloride. The overall yield of the synthesis process is around 20%.
Applications De Recherche Scientifique
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. In cancer, the inhibition of LSD1 has been shown to induce differentiation and apoptosis in cancer cells, leading to tumor growth inhibition. This compound has been shown to exhibit potent antitumor activity in preclinical models of acute myeloid leukemia, small cell lung cancer, and neuroblastoma.
In neurodegenerative disorders, LSD1 has been shown to play a role in the pathogenesis of Alzheimer's disease and Huntington's disease. This compound has been shown to improve cognitive function and reduce neuroinflammation in preclinical models of Alzheimer's disease.
In inflammatory diseases, LSD1 has been shown to regulate the expression of pro-inflammatory cytokines. This compound has been shown to reduce inflammation and improve survival in preclinical models of sepsis.
Propriétés
IUPAC Name |
2-amino-N-(2-methylpropyl)-N-pentan-3-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O.ClH/c1-5-10(6-2)13(8-9(3)4)11(14)7-12;/h9-10H,5-8,12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEDVJAYIHFQHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N(CC(C)C)C(=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-4-[2-methyl-3-[2-oxo-2-(propan-2-ylamino)ethoxy]phenoxy]pyridine-2-carboxamide](/img/structure/B7638852.png)


![[3-(Difluoromethoxy)phenyl]-(2,2-dimethylmorpholin-4-yl)methanone](/img/structure/B7638867.png)
![4-[[2-(4-Propan-2-ylphenyl)-1,3-thiazol-5-yl]methyl]-1,4-thiazinane 1-oxide](/img/structure/B7638874.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]piperidine](/img/structure/B7638889.png)
![N-methyl-6-oxo-1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7638896.png)
![N-[4-(1,3-dioxolan-2-yl)-4-methylpentyl]-1H-indole-4-carboxamide](/img/structure/B7638904.png)
![5-Phenyl-3-[(5-propyltetrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7638909.png)


![N-[(4-methylsulfonyloxan-4-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B7638922.png)
![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)